Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. It features a piperidine ring substituted with an ethyl ester group at the 4-position and a 6-chloropyridin-2-yl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(6-chloropyridin-3-yl)piperidine-4-carboxylate
- Ethyl 1-(6-chloropyridin-4-yl)piperidine-4-carboxylate
- Ethyl 1-(6-chloropyridin-5-yl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
Ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 269.73 g/mol
- Structure : Contains a piperidine ring and a chloropyridine moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloropyridine component may enhance binding affinity and selectivity towards these targets, leading to various pharmacological effects. For instance, it has been shown to modulate pathways involved in cellular processes, potentially contributing to therapeutic applications in areas such as cancer and inflammation .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties by targeting GTPases like CDC42, which are implicated in tumor progression and metastasis. Inhibition of CDC42 has been linked to reduced cell migration and angiogenesis, making it a promising target for cancer therapy .
Antiparasitic Activity
Studies have demonstrated that modifications in the structure of related compounds can lead to significant increases in antiparasitic activity. For example, the introduction of polar functionalities has been shown to enhance solubility and metabolic stability while maintaining low cytotoxicity . this compound could potentially follow similar trends due to its structural characteristics.
Table 1: Biological Activity Overview
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | CDC42 inhibition | |
Antiparasitic | Enhanced solubility & stability | |
Enzyme Interaction | Modulation of cellular pathways |
Case Study: CDC42 Inhibitors
A study focusing on CDC42 inhibitors highlighted the importance of structural modifications in enhancing potency against cancer cells. Compounds with similar structures to this compound showed improved IC50 values when specific functional groups were added, indicating that the compound may exhibit similar enhancements with appropriate modifications .
Toxicological Profile
While the compound shows promise for therapeutic use, it is essential to consider its safety profile. Preliminary data suggest potential toxicity upon ingestion, with warnings indicating harmful effects if swallowed and skin irritation upon contact . Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.
Properties
IUPAC Name |
ethyl 1-(6-chloropyridin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-18-13(17)10-6-8-16(9-7-10)12-5-3-4-11(14)15-12/h3-5,10H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMAFMLJXWTETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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